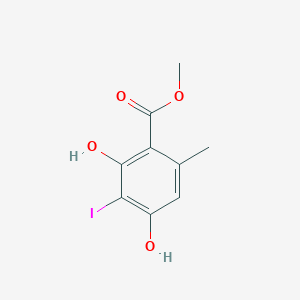
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of hydroxyl, iodine, and methyl groups attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate typically involves the iodination of Methyl 2,4-dihydroxy-6-methylbenzoate. The process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Acetic acid or other suitable organic solvents.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of deiodinated or modified hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dihydroxy-6-methylbenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2,4-dihydroxybenzoate: Lacks both the iodine and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
823789-51-1 |
|---|---|
Fórmula molecular |
C9H9IO4 |
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate |
InChI |
InChI=1S/C9H9IO4/c1-4-3-5(11)7(10)8(12)6(4)9(13)14-2/h3,11-12H,1-2H3 |
Clave InChI |
UKAKRKLOIZRXEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC)O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)

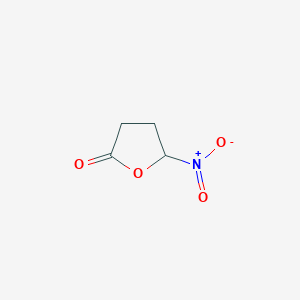
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)

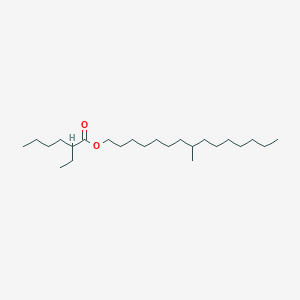
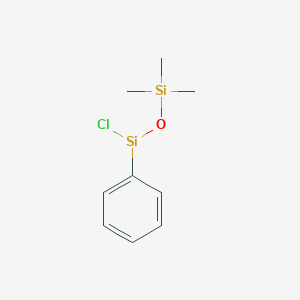

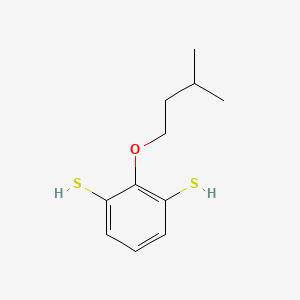

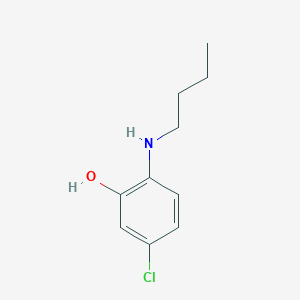
methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
